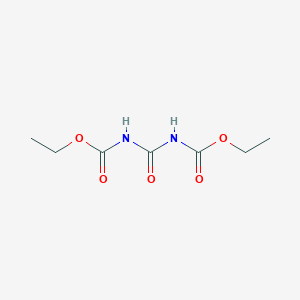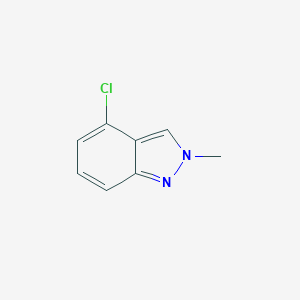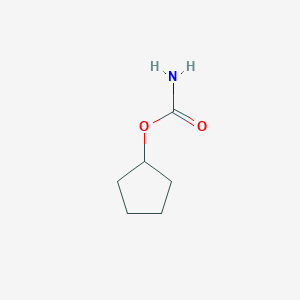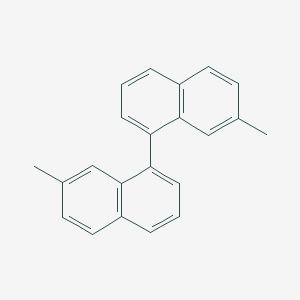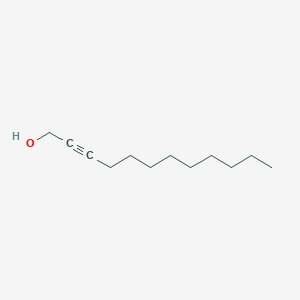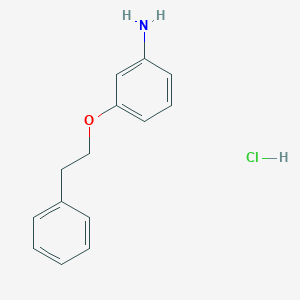![molecular formula C14H9N5S B188752 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 160427-36-1](/img/structure/B188752.png)
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as PPTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTT is a member of the thiadiazole family and contains a triazole ring and a thiadiazole ring, making it a unique molecule with diverse properties.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it has been reported to inhibit the growth of cancer cells by inducing apoptosis (Tahir et al., 2017). 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Singh et al., 2018; Kumar et al., 2019).
Efectos Bioquímicos Y Fisiológicos
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. In a study by Tahir and colleagues, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was found to induce apoptosis in cancer cells by activating the caspase pathway (Tahir et al., 2017). In another study by Singh and colleagues, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole was found to inhibit the growth of bacteria and fungi by disrupting their cell membranes (Singh et al., 2018). Kumar and colleagues reported that 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited plant growth regulatory activity by increasing the germination rate and root length of plants (Kumar et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse properties, which make it suitable for various applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of using 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the research on 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a plant growth regulator and its effects on different plant species. Another direction is to study its mechanism of action in more detail to better understand its anticancer, antimicrobial, and antifungal activities. Additionally, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be used as a building block for the synthesis of novel materials with enhanced properties, such as conductivity and catalytic activity. Overall, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has great potential for various applications and warrants further investigation.
Conclusion:
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its diverse properties and relatively simple synthesis method make it suitable for various applications. 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in medicinal chemistry, material science, and agriculture. Its mechanism of action is not fully understood, but it has been reported to exhibit anticancer, antimicrobial, and antifungal activities. 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has great potential for various applications and warrants further investigation.
Métodos De Síntesis
The synthesis of 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-5-phenylpyridine-2-thiol with ethyl chloroacetate, followed by the reaction with hydrazine hydrate and sodium nitrite to form the final product. This method has been reported in a research article by Kumar and colleagues in 2016 (Kumar et al., 2016).
Aplicaciones Científicas De Investigación
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit anticancer, antimicrobial, and antifungal activities (Tahir et al., 2017; Singh et al., 2018; Kumar et al., 2019). In material science, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of novel materials with enhanced properties (Chen et al., 2018). In agriculture, 6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential as a plant growth regulator (Kumar et al., 2018).
Propiedades
Número CAS |
160427-36-1 |
|---|---|
Nombre del producto |
6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Fórmula molecular |
C14H9N5S |
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
6-phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9N5S/c1-2-5-10(6-3-1)13-18-19-12(16-17-14(19)20-13)11-7-4-8-15-9-11/h1-9H |
Clave InChI |
PAFHDOHFSGBJCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





